diphenylchloroborane

Descripción general

Descripción

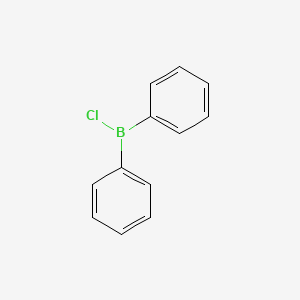

Diphenylchloroborane is an organoboron compound with the chemical formula C12H10BCl. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. This compound is known for its reactivity and versatility in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenylchloroborane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with boron trichloride. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:

2C6H5MgBr+BCl3→(C6H5)2BCl+2MgBrCl

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions

Diphenylchloroborane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other groups.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new compounds.

Hydrolysis: It reacts with water to form diphenylborinic acid and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

Addition Reactions: Reagents such as alkenes and alkynes are used. The reactions are often catalyzed by transition metals.

Hydrolysis: Water is used as the reagent, and the reaction is usually carried out at room temperature.

Major Products Formed

Substitution Reactions: Products include various substituted boranes.

Addition Reactions: Products include organoboron compounds with new carbon-boron bonds.

Hydrolysis: The major products are diphenylborinic acid and hydrochloric acid.

Aplicaciones Científicas De Investigación

Chemistry

- Organic Synthesis : Diphenylchloroborane is widely used as a reagent for forming carbon-boron bonds, essential in the synthesis of various organic compounds. It participates in substitution and addition reactions, allowing for the creation of complex molecular architectures.

- Preparation of Boron-Containing Polymers : The compound is utilized in the development of boron-doped materials that exhibit unique electrical properties, making them suitable for advanced electronic applications.

Biology

- Synthesis of Biologically Active Compounds : this compound plays a crucial role in synthesizing pharmaceuticals and agrochemicals. Its ability to facilitate the formation of specific molecular structures is vital for developing new drugs.

- Mechanism of Action : As a Lewis acid, this compound can form stable complexes with various substrates, enhancing its utility in biological applications.

Medicine

- Development of Boron-Containing Drugs : The compound is explored for its potential in cancer treatment through boron neutron capture therapy (BNCT). Its ability to selectively target tumor cells makes it a candidate for further research.

- Diagnostic Agents : this compound is investigated as a component in diagnostic imaging due to its favorable chemical properties.

Industry

- Production of Advanced Materials : In industrial settings, this compound is used to produce boron-doped semiconductors and catalysts. These materials are crucial for enhancing the performance of electronic devices and chemical processes.

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound in synthesizing complex organic molecules through carbon-boron bond formation. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility as a reagent in organic chemistry .

Case Study 2: Pharmaceutical Applications

Research highlighted the role of this compound in developing novel pharmaceuticals. The compound was instrumental in synthesizing inhibitors for serine proteases, which are critical targets in drug discovery .

Mecanismo De Acción

The mechanism of action of diphenylchloroborane involves its ability to form stable complexes with various substrates. It can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Similar in structure but contains a hydroxyl group instead of a chlorine atom.

Dichlorophenylborane: Contains two chlorine atoms instead of one.

Triphenylborane: Contains three phenyl groups instead of two.

Uniqueness

Diphenylchloroborane is unique due to its specific reactivity and versatility in organic synthesis. Its ability to participate in various types of reactions makes it a valuable reagent in both research and industrial applications. The presence of the chlorine atom allows for further functionalization and modification, enhancing its utility in different fields.

Actividad Biológica

Diphenylchloroborane (BPh₂Cl) is a boron-containing compound that has garnered interest in various fields due to its unique biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is a Lewis acid characterized by the presence of two phenyl groups and a chlorine atom attached to boron. Its structure allows it to participate in various chemical reactions, particularly those involving coordination with nitrogen-containing compounds.

Mechanisms of Biological Activity

-

Calcium Signaling Modulation

- This compound has been shown to act as an inhibitor of store-operated calcium entry (SOCE), which is crucial for calcium signaling in cells. It inhibits Ca²⁺ influx through transient receptor potential (TRP) channels, particularly TRPM2 channels in rat dorsal root ganglion neurons . This modulation can have significant implications for understanding pain mechanisms and sensory neuron function.

- Induction of Apoptosis

-

Lewis Acid Behavior

- As a Lewis acid, this compound can form complexes with various substrates, influencing their reactivity and stability. This property has been exploited in the synthesis of novel materials and polymers . For instance, its coordination with amine functionalities allows for the control of conformational flexibility in polymer chains, leading to new material properties .

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- A study highlighted that this compound can effectively inhibit calcium signaling pathways, which are often dysregulated in chronic pain conditions. This suggests potential therapeutic applications in pain management .

- Another investigation into its use as a Lewis acid demonstrated that it could facilitate the synthesis of complex organic molecules through selective coordination reactions, showcasing its utility in organic synthesis .

Propiedades

IUPAC Name |

chloro(diphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUWBNXXQFWIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415984 | |

| Record name | Borane, chlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3677-81-4 | |

| Record name | Borane, chlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.